Methyl 7-(2-ethylphenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate
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Overview
Description
Methyl 7-(2-ethylphenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate is a complex organic compound belonging to the class of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a cyclin-dependent kinase 2 (CDK2) inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-(2-ethylphenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials followed by cyclization and functional group modifications. For instance, the condensation of 2-ethylphenylhydrazine with ethyl acetoacetate can form an intermediate, which then undergoes cyclization with formamide to yield the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions such as temperature, pressure, and solvent choice are meticulously controlled to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-(2-ethylphenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 7-(2-ethylphenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a CDK2 inhibitor, which is crucial in cell cycle regulation.
Medicine: Investigated for its anticancer properties due to its ability to inhibit CDK2, leading to cell cycle arrest and apoptosis in cancer cells.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The compound exerts its effects primarily through the inhibition of CDK2. CDK2 is an enzyme that plays a critical role in the regulation of the cell cycle. By inhibiting CDK2, the compound can induce cell cycle arrest, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The molecular docking studies have shown that the compound fits well into the active site of CDK2, forming essential hydrogen bonds with key amino acids .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
- Thioglycoside derivatives
Uniqueness
Methyl 7-(2-ethylphenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate is unique due to its specific structural features that allow it to effectively inhibit CDK2. Compared to other similar compounds, it has shown superior cytotoxic activities against various cancer cell lines, making it a promising candidate for further development in cancer therapy .
Properties
Molecular Formula |
C20H18N4O3 |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
methyl 11-(2-ethylphenyl)-4-methyl-10-oxo-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaene-5-carboxylate |
InChI |
InChI=1S/C20H18N4O3/c1-4-13-7-5-6-8-15(13)23-10-9-16-14(19(23)25)11-21-18-17(20(26)27-3)12(2)22-24(16)18/h5-11H,4H2,1-3H3 |
InChI Key |
JTRKMUHJDBYEMP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1N2C=CC3=C(C2=O)C=NC4=C(C(=NN34)C)C(=O)OC |
Origin of Product |
United States |
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